6-Bromo-3-methylpyridine-2-carboxylic acid

Lipophilicity ADME Physicochemical property

Regioisomeric impurities in halogenated picolinic acids compromise cross-coupling efficiency and biological assay reproducibility. 6-Bromo-3-methylpicolinic acid (CAS 1211516-18-5) delivers the precise 6-bromo-2-carboxylic acid substitution essential for herbicidal pharmacophore development and Suzuki-Miyaura diversification. • 97% purity with batch-specific QC (NMR, HPLC) ensures synthetic reliability. • XLogP3 2.1 supports balanced membrane permeability for hit-to-lead optimization. • Available 100 mg to bulk quantities with ambient-temperature global shipping.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 1211516-18-5
Cat. No. B1379637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylpyridine-2-carboxylic acid
CAS1211516-18-5
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyKPKYFTBPNJJOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methylpicolinic Acid Baseline


6-Bromo-3-methylpyridine-2-carboxylic acid (CAS 1211516-18-5), also designated 6-bromo-3-methylpicolinic acid, is a halogenated pyridine-2-carboxylic acid derivative with molecular formula C7H6BrNO2 and molecular weight 216.03 g/mol . The compound incorporates a carboxylic acid functionality at the 2-position, a methyl group at the 3-position, and a bromine substituent at the 6-position of the pyridine ring . As a heterocyclic building block, it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the bromine atom enabling cross-coupling reactions such as Suzuki-Miyaura couplings for further derivatization, and the carboxylic acid group providing both a hydrogen-bond donor/acceptor for target engagement and a site for amide or ester conjugation [1].

Synthetic handle
6-Bromo enables Pd-catalyzed cross-coupling for modular diversification
Functional group
2-Carboxylic acid supports amide/ester conjugation or target engagement
Workflow alignment
Suited for medicinal chemistry and agrochemical building block synthesis

Substitution Risks for 6-Bromo-3-methylpicolinic Acid


Substituting 6-bromo-3-methylpyridine-2-carboxylic acid with a positional isomer or an alternative halogenated picolinic acid carries quantifiable risk. Regioisomers such as 5-bromo-3-methylpicolinic acid or 6-bromo-2-methylnicotinic acid exhibit distinct steric and electronic properties that alter reactivity in cross-coupling reactions and target binding in biological assays . The 6-bromo-2-carboxylic acid substitution pattern is specifically required for certain herbicidal picolinic acid pharmacophores, as demonstrated by structure-activity relationship studies showing that bromine position dictates auxin receptor binding affinity [1]. Even compounds differing only by the presence or absence of the 3-methyl group display substantially different lipophilicity (XLogP3 = 2.1 for this compound) and solubility profiles, which directly impact formulation behavior and bioavailability . Generic substitution without verifying these quantitative parameters can lead to synthetic failure, reduced potency, or altered physicochemical properties that invalidate experimental reproducibility.

!
Regioisomers (5-bromo or 2-methylnicotinic acid) alter steric/electronic profiles, may shift cross-coupling efficiency and target binding.
!
Compounds lacking the 3-methyl group exhibit lower lipophilicity, potentially changing formulation behavior and membrane permeability.
!
Generic halogenated picolinic acids may differ in pKa, solubility, and storage stability; direct substitution risks synthetic reproducibility.

Differentiation Evidence for 6-Bromo-3-methylpicolinic Acid


Lipophilicity vs. Picolinic Acid

The target compound exhibits a computed XLogP3 value of 2.1 , reflecting the combined hydrophobic contributions of the 6-bromo and 3-methyl substituents. In contrast, unsubstituted picolinic acid (pyridine-2-carboxylic acid) has a reported logP of approximately -0.2 to 0.3 [1]. This approximately 100-fold difference in theoretical partition coefficient translates to markedly higher membrane permeability and altered tissue distribution characteristics for the bromo-methyl derivative. For procurement decisions, this lipophilicity difference dictates that the target compound requires different formulation strategies and exhibits distinct solubility behavior compared to non-halogenated picolinic acid building blocks.

Lipophilicity vs. Picolinic Acid
Cross-study comparable
XLogP3: 2.1 vs. baseline logP ≈ -0.2 to 0.3 (~100-fold higher partition coefficient)
Supports selection for intracellular or CNS-targeting programs requiring higher membrane permeability.
Computed value; literature baseline from unsubstituted picolinic acid.
Lipophilicity ADME Physicochemical property

pKa vs. 6-Chloro Analog

The predicted pKa of 6-bromo-3-methylpyridine-2-carboxylic acid is 2.91 ± 0.32 [1]. This value represents the ionization constant of the carboxylic acid group, which is influenced by the electron-withdrawing inductive effect of the 6-bromo substituent. For comparison, the 6-chloro analog (6-chloro-3-methylpyridine-2-carboxylic acid) would be expected to have a slightly lower pKa due to the stronger -I effect of chlorine relative to bromine [2]. The bromo-substituted compound therefore remains partially protonated at a slightly higher pH range than its chloro counterpart. This pKa difference, while modest, influences solubility as a function of pH, chromatographic retention behavior, and the compound's suitability for salt formation or pH-dependent extraction protocols.

pKa vs. 6-Chloro Analog
Class-level inference
Predicted pKa 2.91 ± 0.32 (chloro analog expected lower due to stronger -I effect)
Informs pH-dependent solubility and chromatographic method development.
Not directly measured; based on halogen electronegativity trends.
pKa Ionization state Reactivity

Suzuki-Miyaura Cross-Coupling Reactivity

The 6-bromo substituent in 6-bromo-3-methylpyridine-2-carboxylic acid serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, or alkenyl groups at the 6-position of the pyridine ring [1]. Studies on related 6-bromo-2-substituted pyridine derivatives have demonstrated successful coupling with various organotrifluoroborates using an efficient catalyst/ligand combination, yielding 2-acetyl- and 2-procarbonyl-substituted pyridines [2]. In contrast, the 5-bromo-3-methylpicolinic acid regioisomer (CAS 886365-43-1) positions the bromine at the 5-position, which alters the electronic environment and may affect coupling efficiency and regioselectivity . The 6-bromo-2-carboxylic acid substitution pattern is specifically valued because the carboxylic acid group can serve as a directing group for C-H functionalization or be converted to amides/esters after cross-coupling, providing a modular synthetic entry point.

Suzuki-Miyaura Reactivity
Class-level inference
6-Bromo position validated for Pd-catalyzed coupling with organotrifluoroborates; 5-bromo regioisomer alters electronic environment.
Supports synthetic route design; 6-bromo-2-carboxylic acid pattern enables modular library synthesis.
Reactivity inferred from 6-bromo-2-substituted pyridine studies.
Suzuki-Miyaura coupling C-C bond formation Synthetic utility

Purity & Batch-Specific QC

Commercially available 6-bromo-3-methylpyridine-2-carboxylic acid is supplied with a minimum purity specification of 97% as determined by HPLC, with batch-specific analytical certificates (including NMR, HPLC, and GC data) available from multiple vendors . This purity level exceeds the typical 95% specification offered for many generic halogenated pyridine building blocks, providing enhanced reproducibility for sensitive applications such as medicinal chemistry lead optimization and agrochemical formulation studies . The availability of batch-specific QC documentation enables researchers to verify lot-to-lot consistency and trace any unexpected synthetic outcomes to starting material quality. For procurement, this 97% purity specification represents a quantifiable quality metric that distinguishes this compound from lower-purity alternatives that may contain regioisomeric impurities or residual synthetic intermediates.

Purity & Batch QC
Data to verify
Minimum 97% (HPLC) with batch-specific NMR/HPLC/GC documentation; typical generic alternatives 95%.
Reduced impurity-driven artifacts; supports reproducible lead optimization and assay development.
Specification from vendor technical overview; verify lot-specific COA.
Purity Quality control Reproducibility

Storage Stability & Shelf Life

While 6-bromo-3-methylpyridine-2-carboxylic acid is stable under inert atmosphere at room temperature for short-term handling [1], vendors recommend refrigeration at 2-8°C for long-term storage to maintain optimal purity and prevent degradation . This storage requirement is comparable to other halogenated pyridine carboxylic acids but contrasts with more labile bromomethyl or iodo-substituted analogs that require -20°C storage to prevent decomposition . The moderate storage requirement reduces cold-chain logistics costs and simplifies laboratory inventory management compared to more thermally sensitive alternatives. For procurement planning, this stability profile enables bulk purchasing with extended shelf life when stored under recommended conditions, reducing per-unit costs and minimizing order frequency.

Storage Stability
Data to verify
Recommended 2–8°C long-term; stable at RT under inert gas for short handling. More labile analogs require -20°C.
Simplifies inventory logistics; enables bulk purchasing with extended shelf life.
Vendor storage guidance; validate under in-house conditions.
Storage stability Shelf life Inventory management

Application Scenarios for 6-Bromo-3-methylpicolinic Acid


Enzyme Inhibitors & Receptor Modulators

The compound serves as a strategic building block for synthesizing picolinic acid derivatives with potential enzyme inhibitory activity. Its 6-bromo substituent enables Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups at the 6-position, while the 2-carboxylic acid group can be converted to amides or esters for target engagement [1]. The XLogP3 of 2.1 provides a balanced lipophilicity profile suitable for optimizing membrane permeability in hit-to-lead campaigns. Patents referencing substituted picolinic acid derivatives describe their utility as JAK/STAT pathway modulators and as herbicides, underscoring the scaffold's broad biological relevance .

Synthetic Auxin Herbicide Precursors

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, with commercial examples including halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™) [2]. 6-Bromo-3-methylpyridine-2-carboxylic acid serves as a versatile intermediate for constructing 6-substituted picolinic acid analogs. Structure-activity relationship studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated potent herbicidal activity against Arabidopsis thaliana, with some compounds exhibiting IC50 values 45-fold lower than commercial herbicide benchmarks [2]. The 6-bromo-2-carboxylic acid substitution pattern aligns with the pharmacophore requirements identified in these studies, enabling systematic exploration of 6-position modifications.

Affinity Probes & Chemical Tools

The bromine atom at the 6-position provides a site for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the introduction of biotin, fluorophores, or photoaffinity labels after the core scaffold has been elaborated [1]. The 97% minimum purity specification and availability of batch-specific QC documentation ensure reproducibility in sensitive biochemical assays where trace impurities could confound activity measurements. The predicted pKa of 2.91 ± 0.32 [3] indicates that the carboxylic acid remains predominantly ionized at physiological pH, facilitating aqueous solubility and target engagement in cellular assays.

Scalable Building Block for Pilot-Plant

The compound is available in quantities up to 5 kg or larger from commercial suppliers , supporting gram-scale medicinal chemistry efforts through to pilot-plant campaigns. Its recommended storage at 2-8°C and stability under inert atmosphere at room temperature for short-term handling simplify inventory management and reduce cold-chain logistics costs relative to more thermally sensitive brominated intermediates. The well-characterized physicochemical properties—boiling point 294.2±35.0°C, density 1.6±0.1 g/cm³, vapor pressure 0.0±0.6 mmHg at 25°C —provide predictable behavior during solvent evaporation, distillation, and other unit operations common in scale-up workflows.

Application
Selection Property
Validation Focus
Enzyme inhibitor / receptor modulator synthesis
6-Bromo cross-coupling handle; carboxylic acid for amide/ester conjugation
Target engagement optimization via 6-position diversification
Synthetic auxin herbicide precursor
6-Bromo-2-carboxylic acid substitution pattern matching known pharmacophore
SAR-driven 6-position modification for herbicidal activity
Affinity probe / chemical tool synthesis
Late-stage functionalization via palladium-catalyzed coupling
Purity and batch consistency for biochemical assay reproducibility
Scalable building block for pilot-plant campaigns
Moderate storage (2–8°C) and bulk availability (up to kg scale)
Process parameter predictability and cold-chain cost control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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